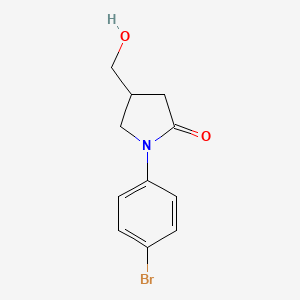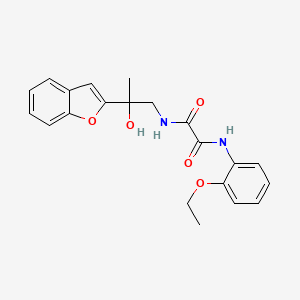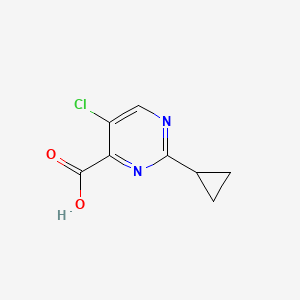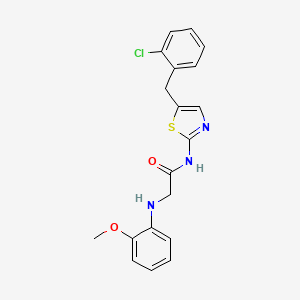![molecular formula C24H24ClN3O3S B2864751 2-(4-乙酰苯甲酰胺)-6-苄基-4,5,6,7-四氢噻吩并[2,3-c]吡啶-3-甲酰胺盐酸盐 CAS No. 1177711-60-2](/img/structure/B2864751.png)
2-(4-乙酰苯甲酰胺)-6-苄基-4,5,6,7-四氢噻吩并[2,3-c]吡啶-3-甲酰胺盐酸盐
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “2-(4-Acetylbenzamido)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride” is a complex organic molecule. It is a derivative of the thieno[2,3-c]pyridine class of compounds .
Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of multiple functional groups and a heterocyclic ring system. The carbonyl and amino groups are almost coplanar to the central thieno[2,3-c]pyridine fragment .Chemical Reactions Analysis
The chemical reactions involving this compound are likely to be diverse and complex, given its structural complexity. For instance, Boc protective groups and tert-butyl groups were cleaved off under argon atmosphere in dried dichloromethane in the presence of trifluoroacetic acid .科学研究应用
Anti-Inflammatory Applications
This compound has been studied for its potential anti-inflammatory effects. Pyrimidines, which share a similar structural motif, have shown a range of pharmacological effects including anti-inflammatory properties . They work by inhibiting the expression and activities of vital inflammatory mediators like prostaglandin E2, inducible nitric oxide synthase, and tumor necrosis factor-α . This suggests that our compound may also be effective in reducing inflammation through similar pathways.
Urease Inhibition
Research indicates that pyridine carboxamide derivatives, which are structurally related to our compound, have been explored as urease inhibitors . These inhibitors are crucial in developing treatments for conditions caused by ureolytic bacteria, such as gastric and duodenal cancer . The compound’s potential to inhibit urease could be significant in creating new therapeutic agents against these bacteria.
Synthesis of Pyrimidines
The compound could be used as a precursor in the synthesis of various pyrimidines . Pyrimidines have numerous applications, including pharmaceuticals, agrochemicals, and dyes. The synthesis process often involves a Knoevenagel reaction, which could potentially utilize our compound as a starting material .
Agricultural Applications
Pyridine derivatives have been synthesized and evaluated for their efficacy in treating bacterial wilt in tomatoes caused by Ralstonia solanacearum . Given the structural similarities, our compound could be investigated for its potential use in protecting crops from bacterial diseases, thereby improving agricultural yield and food security.
Antioxidant Properties
Compounds with a pyrimidine base have been known to exhibit antioxidant properties . Antioxidants are important in preventing oxidative stress, which can lead to chronic diseases such as cancer and heart disease. The compound’s potential antioxidant activity could be harnessed in developing new drugs or dietary supplements.
Antibacterial and Antiviral Activities
Pyrimidine derivatives have displayed antibacterial and antiviral activities . This suggests that our compound could be studied for its effectiveness against various bacterial and viral pathogens, contributing to the development of new antimicrobial agents.
Antituberculosis Agents
Given the urgent need for new antituberculosis drugs, the compound’s potential application in this field is of great interest. Pyrimidine analogs have shown promise in combating tuberculosis, and our compound could be a candidate for developing novel antituberculosis therapies .
SAR Analysis for Drug Development
Structure-activity relationship (SAR) analysis is crucial in drug development. The compound’s structure could be analyzed to understand its interaction with biological targets, which can lead to the design of more potent and less toxic pharmaceutical agents .
未来方向
作用机制
Target of Action
The primary target of this compound is the G protein-coupled receptor kinase 2 (GRK2) . GRK2 is a serine/threonine kinase that plays a crucial role in regulating the function of G protein-coupled receptors (GPCRs). GPCRs are a large family of cell surface receptors that respond to a variety of external signals and are involved in many diseases .
Mode of Action
The compound interacts with its target, GRK2, by binding to the active site of the enzyme . This binding inhibits the kinase activity of GRK2, preventing it from phosphorylating GPCRs . As a result, the signaling pathways activated by these GPCRs are modulated .
Biochemical Pathways
The inhibition of GRK2 affects several biochemical pathways. GRK2 is known to regulate a variety of GPCRs, including those involved in cardiovascular function, inflammation, and pain perception . By inhibiting GRK2, this compound can potentially modulate these pathways and their downstream effects .
Pharmacokinetics
The compound’s pharmacokinetic properties would also be influenced by factors such as its lipophilicity, molecular weight, and the presence of functional groups that can undergo metabolic transformations .
Result of Action
The molecular and cellular effects of this compound’s action would be the modulation of signaling pathways controlled by GPCRs. This could result in changes in cellular responses to external signals, potentially leading to therapeutic effects depending on the specific GPCRs and pathways involved .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as pH and temperature can affect the compound’s stability and its interaction with GRK2 . Additionally, the presence of other molecules in the cellular environment, such as other proteins or drug molecules, could potentially influence the compound’s efficacy by competing for binding to GRK2 .
属性
IUPAC Name |
2-[(4-acetylbenzoyl)amino]-6-benzyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O3S.ClH/c1-15(28)17-7-9-18(10-8-17)23(30)26-24-21(22(25)29)19-11-12-27(14-20(19)31-24)13-16-5-3-2-4-6-16;/h2-10H,11-14H2,1H3,(H2,25,29)(H,26,30);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTCUSHBSYQSOQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CN(CC3)CC4=CC=CC=C4)C(=O)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Acetylbenzamido)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![2-(1-(3,4-dimethylphenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2864673.png)
![Dimethyl 2-(7-methoxybenzo[b]oxepine-4-carboxamido)terephthalate](/img/structure/B2864675.png)


![2-(3-(2,5-dioxopyrrolidin-1-yl)benzamido)-N-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2864681.png)



![2-[methyl-(4-methylphenyl)sulfonylamino]-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2864688.png)
